Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane

CAS No.: 83863-56-3

Cat. No.: VC17006023

Molecular Formula: C22H40O3Si

Molecular Weight: 380.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83863-56-3 |

|---|---|

| Molecular Formula | C22H40O3Si |

| Molecular Weight | 380.6 g/mol |

| IUPAC Name | bis(3,7-dimethylocta-1,6-dien-3-yloxy)-methoxy-methylsilane |

| Standard InChI | InChI=1S/C22H40O3Si/c1-11-21(7,17-13-15-19(3)4)24-26(10,23-9)25-22(8,12-2)18-14-16-20(5)6/h11-12,15-16H,1-2,13-14,17-18H2,3-10H3 |

| Standard InChI Key | QTJNJBLGOFAAKJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCCC(C)(C=C)O[Si](C)(OC)OC(C)(CCC=C(C)C)C=C)C |

Introduction

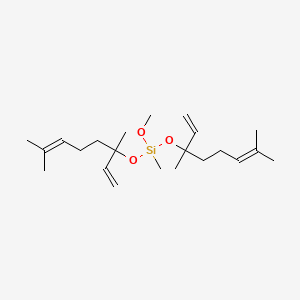

Chemical Structure and Molecular Characteristics

Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane features a central silicon atom bonded to two identical (1,5-dimethyl-1-vinylhex-4-enyl)oxy groups, a methoxy group, and a methyl group. The molecular structure can be conceptualized as follows:

Each (1,5-dimethyl-1-vinylhex-4-enyl)oxy substituent consists of a branched alkenyl chain with vinyl () and methyl () groups at specific positions, contributing to steric hindrance and influencing reactivity. The methoxy group () and methyl group () complete the tetrahedral coordination around silicon .

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| CAS Number | 83863-56-3 |

| Molecular Formula | |

| Molecular Weight | 380.6 g/mol |

| Synonyms | Bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methoxy(methyl)silane; EINECS 281-120-2 |

The compound’s extended hydrocarbon chains suggest lipophilicity, while the silicon-oxygen bonds may confer thermal stability, a common trait in organosilicon compounds.

Synthesis and Manufacturing Considerations

While explicit details about the synthesis of bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane are scarce, its structure implies a nucleophilic substitution reaction involving a silane precursor. A plausible route involves the reaction of methoxymethylsilane with two equivalents of (1,5-dimethyl-1-vinylhex-4-enyl) alcohol under acidic or basic conditions:

This reaction would require careful control of stoichiometry and reaction conditions to prevent cross-linking or oligomerization, challenges often encountered in organosilicon chemistry .

Physical and Chemical Properties

The compound’s physical properties remain poorly documented, but inferences can be drawn from its molecular attributes:

-

Solubility: Likely soluble in nonpolar solvents (e.g., hexane, toluene) due to its hydrocarbon-rich structure.

-

Thermal Stability: Silicon-oxygen bonds () typically exhibit high thermal resistance, suggesting stability at elevated temperatures.

-

Reactivity: The vinyl groups () may participate in polymerization or addition reactions, while the methoxy group could undergo hydrolysis under acidic or alkaline conditions.

Table 2: Hypothetical Physicochemical Properties

| Property | Predicted Behavior |

|---|---|

| Boiling Point | >250°C (estimated) |

| Density | 0.9–1.0 g/cm³ |

| Refractive Index | ~1.45–1.50 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume